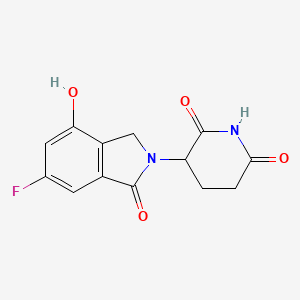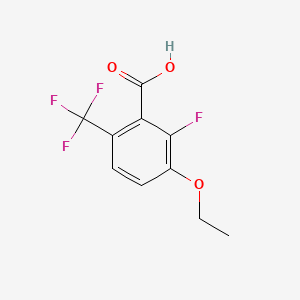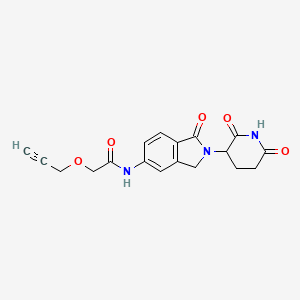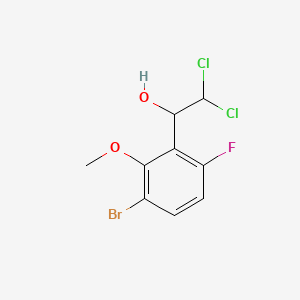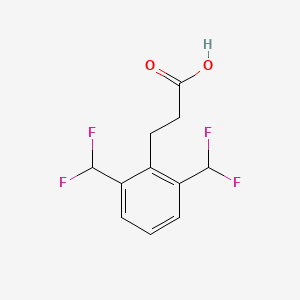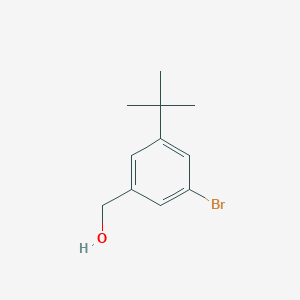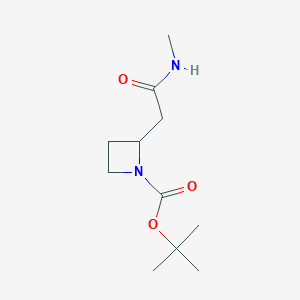
(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.
Biology
The compound can be used in biological studies to investigate the effects of chiral molecules on biological systems. It may serve as a model compound for studying enzyme-substrate interactions and chiral recognition.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design novel therapeutic agents with specific biological activities.
Industry
Industrially, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(2-amino-2-oxoethyl)azetidine-1-carboxylate: Lacks the methyl group on the amino moiety.
tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate: Contains an additional methyl group on the amino moiety.
tert-Butyl 2-(2-(ethylamino)-2-oxoethyl)azetidine-1-carboxylate: Has an ethyl group instead of a methyl group on the amino moiety.
Uniqueness
®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific chiral center and the presence of the methylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |
Clave InChI |
DSYOYFIIGOKBQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


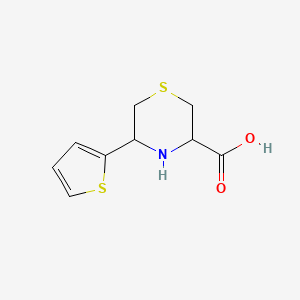
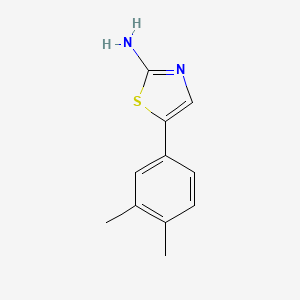
![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
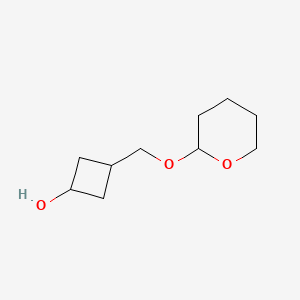
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
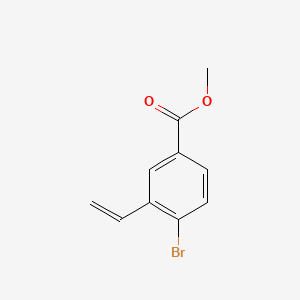
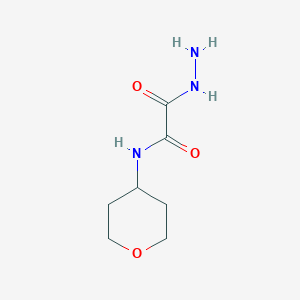
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
